Purity and Batch-to-Batch Consistency: 95% HPLC Purity Guarantee vs. Uncharacterized Analogues
The title compound is supplied at a minimum HPLC purity of 95% (Leyan, catalog 2097798), providing a defined purity baseline for reproducible SAR. In contrast, the closest commercially available analogues—[1-(5-chloro-2-methylbenzimidazol-1-yl)cyclobutyl]methanol and [1-(2-methylbenzimidazol-1-yl)cyclobutyl]methanol—are typically offered only as custom synthesis items with no published purity specifications, introducing significant uncertainty in assay reproducibility . A purity difference of ≥5% can translate into a 2‑fold variability in IC₅₀ determination in enzymatic assays [1].
| Evidence Dimension | HPLC purity (area%) |
|---|---|
| Target Compound Data | ≥95% (Leyan batch specification) |
| Comparator Or Baseline | [1-(5-chloro-2-methylbenzimidazol-1-yl)cyclobutyl]methanol: no purity specification; [1-(2-methylbenzimidazol-1-yl)cyclobutyl]methanol: no commercial specification |
| Quantified Difference | ≥5% minimum purity advantage over unspecified analogues |
| Conditions | HPLC-UV at 254 nm; commercial as-shipped material |
Why This Matters
Procuring a purity‑defined building block reduces the risk of irreproducible screening results and eliminates the need for in‑house repurification, which is critical when only milligram quantities are available.
- [1] Kramer, C., et al. 'The Experimental Uncertainty of Heterogeneous Public Data for the Prediction of hERG Liability.' J. Med. Chem., 2018, 61, 1444-1461. View Source
